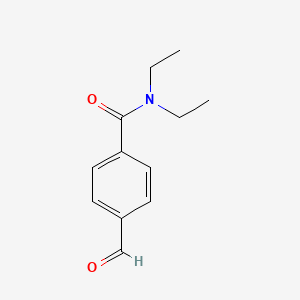

N,N-diethyl-4-formylbenzamide

Beschreibung

Significance of Aromatic Amides and Formyl Moieties in Organic Synthesis

The importance of N,N-diethyl-4-formylbenzamide in chemical synthesis is best understood by examining its constituent parts.

Aromatic Amides: The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology. Amide bonds form the backbone of proteins and are present in a vast number of pharmaceuticals, natural products, and industrial polymers. researchgate.net Aromatic amides, where the amide nitrogen is attached to an aromatic ring system, are particularly valuable in organic synthesis for several reasons:

Stability and Versatility : The amide bond is exceptionally stable, yet it can be transformed into other functional groups under specific conditions. solubilityofthings.comrsc.org This stability makes it a reliable structural component during multi-step syntheses.

Synthetic Intermediates : Amides are crucial intermediates in the synthesis of a wide array of compounds and are central to many named reactions, including the Beckmann rearrangement and the Passerini reaction.

Directing Groups : In synthetic chemistry, functional groups on an aromatic ring can influence the position of subsequent reactions. The N,N-diethylamide group is a powerful directing group, particularly in reactions like directed ortho-metalation, guiding new functional groups to specific locations on the benzamide (B126) ring. nih.gov

Formyl Moieties : The formyl group (-CHO) is the defining feature of aldehydes and is a cornerstone of organic synthesis. fiveable.mefiveable.me Its significance lies in its high reactivity and synthetic versatility:

Reactive Hub : The carbonyl carbon of the formyl group carries a partial positive charge, making it highly susceptible to attack by nucleophiles. fiveable.me This reactivity is harnessed in numerous carbon-carbon bond-forming reactions, such as the aldol (B89426) and Wittig reactions. tcichemicals.com

Transformational Precursor : The formyl group is an exceptionally versatile precursor that can be readily converted into a wide range of other functional groups. tcichemicals.com It can be oxidized to a carboxylic acid, reduced to an alcohol, or transformed into an amine via reductive amination. tcichemicals.com

Building Block : Compounds containing a formyl group are considered essential building blocks in synthesis. tcichemicals.com The process of introducing a formyl group onto a molecule, known as formylation, is a fundamental strategy for elaborating molecular structures. wikipedia.org

Overview of Research Trajectories Involving Formylbenzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry and agrochemical research, meaning it is frequently found in biologically active compounds. Consequently, research involving benzamide derivatives is extensive and varied. The incorporation of a formyl group onto this scaffold provides a reactive handle for chemical modification, allowing researchers to systematically alter the molecule's structure to explore its biological activity.

Key research areas involving benzamide derivatives include:

Drug Discovery : Benzamide derivatives have been extensively investigated for a wide range of therapeutic applications. They are studied as 5-HT4 receptor agonists for treating gastrointestinal and central nervous system disorders, inhibitors of the Hedgehog signaling pathway for anticancer applications, and as potential treatments for Alzheimer's disease. google.commdpi.comcyberleninka.ru

Enzyme Inhibition : Specific benzamide derivatives have been designed and synthesized as enzyme inhibitors. For instance, some are potent tyrosinase inhibitors, making them candidates for use in cosmetics and for treating pigmentation disorders. researchgate.net

Agrochemicals : The benzamide structure is a key component in a number of modern pesticides, including herbicides, insecticides, and fungicides. mdpi.com Research continues to explore new derivatives to develop next-generation crop protection agents with improved efficacy and environmental profiles. mdpi.com

N-formylamides, a related class of compounds, are also recognized as valuable intermediates for synthesizing heterocyclic systems, such as 1,2,4-triazoles, which are important pharmacophores. orgsyn.org The presence of the reactive aldehyde in formylbenzamide derivatives like this compound makes them ideal starting points for creating large libraries of novel compounds for screening in these various research programs.

Historical Context and Current Relevance of this compound in Chemical Science

While a singular discovery event for this compound is not prominently documented, its synthesis falls within established and reliable methods of organic chemistry. The preparation of N,N-diethylbenzamides can be achieved through several standard routes, such as the reaction of a benzoic acid with diethylamine (B46881) using coupling agents (as in the Mitsunobu reaction) or the condensation of a benzoyl chloride derivative with diethylamine. nih.govorgsyn.org

The current relevance of this compound lies in its role as a commercially available and versatile chemical intermediate. chemicalbook.com It provides chemists with an off-the-shelf molecule that combines the robust, directing qualities of the N,N-diethylbenzamide group with the synthetic flexibility of the aromatic formyl group. This makes it a valuable starting material for the synthesis of more elaborate molecules intended for evaluation in pharmaceutical and materials science research.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | nih.gov |

| Molecular Weight | 205.25 g/mol | nih.gov |

| CAS Number | 58287-77-7 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonym | 4-Diethylcarbamoylbenzaldehyde | nih.gov |

| Physical Form | Solid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-diethyl-4-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-10(9-14)6-8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGRTWQLBHAZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449653 | |

| Record name | 4-Diethylcarbamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58287-77-7 | |

| Record name | N,N-Diethyl-4-formylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58287-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylcarbamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 4 Formylbenzamide and Its Analogues

Established Synthetic Pathways to N,N-Diethyl-4-formylbenzamide

Amidation Reactions of 4-Formylbenzoic Acid with Diethylamine (B46881)

The most direct and conventional method for the synthesis of this compound is the amidation of 4-formylbenzoic acid with diethylamine. This transformation typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A common approach involves converting the carboxylic acid to an acid chloride, often using reagents like thionyl chloride, followed by reaction with diethylamine. However, this method has several drawbacks, including the use of hazardous reagents and the generation of acidic byproducts like hydrogen chloride and sulfur dioxide, which can cause environmental concerns. google.com The reaction with diethylamine is also highly exothermic, necessitating careful temperature control, often at low temperatures (0-10°C), and the use of a solvent to manage the reaction. google.com

To circumvent these issues, various coupling reagents have been developed to promote the direct amidation of carboxylic acids and amines. One such method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid. researchgate.net In this procedure, 4-formylbenzoic acid would react with CDI to form an acylimidazole intermediate, which then readily reacts with diethylamine to yield the desired amide. This one-pot procedure offers high yields (94-95%) and simplifies purification as the byproducts are water-soluble and easily removed by extraction. researchgate.net A catalyst, such as 4-dimethylaminopyridine (B28879) (4-DMAP), is often used to accelerate the reaction. researchgate.net

Another modern coupling reagent is COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]. This reagent facilitates the one-pot coupling of a carboxylic acid and an amine under mild conditions. walisongo.ac.id The reaction progress can often be visually monitored by a color change. walisongo.ac.id

| Reagent/Method | Key Features | Yield | Ref. |

| Thionyl Chloride | Two-step process, exothermic, generates acidic byproducts | - | google.com |

| 1,1'-Carbonyldiimidazole (CDI) | One-pot, high yield, water-soluble byproducts | 94-95% | researchgate.net |

| COMU | One-pot, mild conditions, visual reaction monitoring | - | walisongo.ac.id |

Derivatization from Cyclic Anhydride Precursors (e.g., 4-(2,6-dioxopiperidine-1-carbonyl)benzaldehyde)

An alternative, though less direct, synthetic route to this compound could potentially involve the derivatization of a precursor like 4-(2,6-dioxopiperidine-1-carbonyl)benzaldehyde. This approach would necessitate the synthesis of the cyclic imide precursor followed by its conversion to the desired diethylamide. The synthesis of such cyclic imides can be complex.

A related strategy involves the use of [1,4′]bipiperidinyl-1′-carbonyl chloride, which is an intermediate in the synthesis of other complex molecules. google.com The synthesis of this intermediate involves the reaction of 4-piperidinopiperidine (B42443) with phosgene (B1210022) or a phosgene equivalent like triphosgene. google.com This highlights the use of carbonyl chloride intermediates in the formation of amide bonds.

Alternative and Emerging Synthetic Strategies for Formylbenzamides

Oxidative Decarboxylation Approaches

Oxidative decarboxylation presents an alternative strategy for the formation of certain organic compounds. wikipedia.org This type of reaction involves the removal of a carboxyl group with concomitant oxidation. wikipedia.org In biological systems, this process is often catalyzed by complex enzyme systems like the pyruvate (B1213749) dehydrogenase complex, which converts pyruvate to acetyl-CoA. wikipedia.orgyoutube.com In synthetic chemistry, oxidative decarboxylation can be a powerful tool for carbon-carbon bond cleavage. For instance, coproheme decarboxylase utilizes hydrogen peroxide as an oxidant to carry out sequential oxidative decarboxylations. nih.gov While not a direct route to this compound from a simple precursor, the principles of oxidative C-C bond cleavage could be applied in novel synthetic designs. nih.gov

Directed Ortho-Metalation (DoM) Strategies in Related Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.org

The N,N-diethylamide group is one of the most effective DMGs due to its strong ability to coordinate with the lithium cation of the alkyllithium base. nih.gov This directs the deprotonation specifically to the ortho position. nih.gov This strategy is widely used for the synthesis of substituted aromatic compounds. harvard.edu While DoM is typically used to introduce substituents ortho to the amide, it underscores the influence of the N,N-diethylamide group in directing reactivity on the aromatic ring. In the context of synthesizing formylbenzamides, a DoM approach could be envisioned where a protected formyl group or a precursor is already present on the ring, and the DoM reaction is used to introduce other substituents.

| Feature | Description | References |

| Principle | A directing metalation group (DMG) on an aromatic ring directs deprotonation to the ortho position by a strong base. | wikipedia.orgbaranlab.org |

| Directing Group | The N,N-diethylamide group is a powerful DMG. | nih.gov |

| Application | Allows for the regioselective introduction of electrophiles at the ortho position. | organic-chemistry.orgharvard.edu |

Non-Classical Mitsunobu Reactions for Benzamide (B126) Construction

The Mitsunobu reaction is a versatile method for forming esters, ethers, and other functional groups. commonorganicchemistry.com A non-classical variation of this reaction has been developed for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine. nih.govnih.gov This methodology represents the first application of the Mitsunobu reaction for constructing benzamides from these starting materials. nih.govnih.gov

The reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion intermediate. nih.govnih.gov The general procedure involves reacting the benzoic acid, diethylamine, and triphenylphosphine (B44618) with an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov This method has been shown to be effective for a range of substituted benzoic acids, including those with both electron-donating and electron-withdrawing groups. nih.gov A key to obtaining pure products is an aqueous workup with a base, such as 1 M sodium hydroxide, to remove byproducts. nih.gov

More recently, a novel amide synthesis has been described using amines, carbon dioxide, Grignard reagents, and Mitsunobu reagents. rsc.org This one-pot methodology was developed for carbon-11 (B1219553) radiolabeling but demonstrates the expanding scope of Mitsunobu-type reactions in amide bond formation. rsc.org Another variation uses nitrosobenzene (B162901) as an alternative to the traditional dialkyl azodicarboxylate reagent. acs.org

| Reagents | Key Features | Ref. |

| Benzoic acid, diethylamine, PPh₃, DIAD | First application of Mitsunobu for benzamide synthesis from these starting materials; proceeds via a non-classical mechanism. | nih.govnih.gov |

| Amines, CO₂, Grignard reagents, Mitsunobu reagents | One-pot methodology, developed for radiolabeling. | rsc.org |

| Alcohol, acid, nitrosobenzene, PPh₃ | Uses nitrosobenzene as an alternative to azodicarboxylates. | acs.org |

Optimization of Synthetic Conditions for this compound Production

The successful synthesis of this compound hinges on the effective coupling of a carboxylic acid and an amine. This transformation is often challenging and requires the use of specific activating agents and optimized reaction parameters.

Influence of Reagents and Catalysts (e.g., HATU, EDC)

The choice of coupling reagent is paramount in amide bond formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are frequently employed. nih.govresearchgate.net

EDC is a water-soluble carbodiimide (B86325) that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid. peptide.com This intermediate then reacts with the amine to form the desired amide. The use of EDC is advantageous as the urea (B33335) byproduct is also water-soluble, simplifying purification through aqueous extraction. peptide.com However, reactions using EDC alone can be sluggish. nih.gov To enhance the reaction rate and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. researchgate.netpeptide.com HOBt intercepts the O-acylisourea to form a more reactive HOBt ester, which then readily couples with the amine. nih.gov The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate. nih.gov

HATU is another powerful coupling reagent known for its high efficiency and rapid reaction times, often leading to less epimerization compared to other reagents. peptide.com It is particularly effective for coupling challenging substrates, including electron-deficient amines. nih.gov In a comparative study, HATU provided a better product-to-standard ratio than other coupling reagents, even before full optimization of the reaction conditions. researchgate.net The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial for the effective functioning of HATU. nih.govresearchgate.net

| Reagent/Catalyst Combination | Role | Advantage |

| EDC/HOBt | EDC activates the carboxylic acid; HOBt forms a more reactive ester intermediate. | Water-soluble byproducts simplify purification; minimizes racemization. peptide.com |

| EDC/DMAP (catalytic) | EDC activates the carboxylic acid; DMAP acts as an acyl transfer catalyst. | Can improve yields and reaction rates. nih.gov |

| HATU/Base (e.g., DIPEA, TEA) | HATU is a highly efficient coupling reagent. | Fast reaction times, high yields, and reduced racemization. researchgate.netpeptide.com |

Interactive Data Table: Comparison of Coupling Reagent Performance (Please note that the following data is illustrative and based on general findings in the literature for similar amide coupling reactions, as specific yield data for this compound under these exact varying conditions is not readily available in the provided search results.)

| Coupling System | Typical Yield Range | Common Additives | Key Considerations |

|---|---|---|---|

| EDC | Low to Moderate | None | Can be sluggish; requires careful monitoring. nih.gov |

| EDC / HOBt | Moderate to High | Base (e.g., DIPEA) | Improved reaction rate and reduced side reactions. nih.govresearchgate.net |

| HATU | High to Excellent | Base (e.g., DIPEA, TEA) | Highly efficient but can be more expensive. nih.govresearchgate.net |

Solvent Selection and Reaction Temperature Effects

The choice of solvent and reaction temperature significantly impacts the rate and outcome of the amide synthesis. Common solvents for these reactions include dichloromethane (B109758) (DCM), toluene, and acetonitrile (B52724). nih.gov

A study on the synthesis of N,N-diethylbenzamide analogs via a non-classical Mitsunobu reaction explored various solvents and temperatures. nih.gov While the specific target was not this compound, the principles are transferable. The researchers found that conducting the reaction in toluene at reflux temperature (overnight) was effective. nih.gov The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of reactants or products. Room temperature is often sufficient for highly reactive coupling agents like HATU, especially when coupled with suitable bases. nih.gov

The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates. For instance, a protocol using EDC and a catalytic amount of HOBt and DMAP found acetonitrile to be a suitable solvent at room temperature. nih.gov The reaction progress is often monitored over several hours to ensure completion. nih.gov

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to gram quantities in a laboratory setting introduces several challenges. One of the primary concerns is the management of byproducts. For instance, when using dicyclohexylcarbodiimide (B1669883) (DCC), a common alternative to EDC, the N,N'-dicyclohexylurea byproduct is often difficult to remove chromatographically due to its low solubility in many organic solvents. researchgate.netpeptide.com This makes EDC a more favorable choice for larger scale reactions as its urea byproduct is water-soluble and easily removed by an aqueous workup. researchgate.netpeptide.com

Purification is another critical aspect. While flash column chromatography is a standard method for purifying the final product on a small scale, it can become cumbersome and time-consuming for larger quantities. nih.gov Therefore, optimizing the reaction conditions to achieve high purity in the crude product is essential to minimize the reliance on extensive chromatographic purification. This includes the careful control of stoichiometry, temperature, and reaction time.

Furthermore, the cost and availability of reagents become more significant at a larger scale. While highly efficient reagents like HATU may be suitable for small-scale synthesis, their higher cost might necessitate exploring more economical alternatives like EDC-based systems for multi-gram preparations. The safety and handling of larger quantities of reagents and solvents also require more stringent protocols.

Chemical Reactivity and Transformation Studies of N,n Diethyl 4 Formylbenzamide

Reactivity at the Formyl Group

The aldehyde functionality is the primary site for a variety of chemical transformations due to the electrophilicity of the carbonyl carbon and the presence of a reactive pi bond.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid, a transformation that converts N,N-diethyl-4-formylbenzamide into 4-(diethylcarbamoyl)benzoic acid. This is a common reaction for aromatic aldehydes. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be employed. The reaction must be carefully controlled to avoid degradation of the diethylamide group under harsh oxidative conditions.

Table 2: Oxidation of Aldehyde to Carboxylic Acid

| Reagent | Product |

| Potassium Permanganate (KMnO₄) | 4-(diethylcarbamoyl)benzoic acid |

| Chromic Acid (H₂CrO₄) | 4-(diethylcarbamoyl)benzoic acid |

Nucleophilic Addition Reactions (e.g., Grignard Reagents)

The electrophilic carbon of the formyl group is susceptible to attack by nucleophiles, including carbon-based nucleophiles like Grignard reagents (R-MgX). adichemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds. The addition of a Grignard reagent to this compound, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.com The nature of the resulting alcohol depends on the specific Grignard reagent used. For instance, reacting this compound with methylmagnesium bromide would yield N,N-diethyl-4-(1-hydroxyethyl)benzamide.

The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. leah4sci.com Subsequent protonation by an acid workup furnishes the final alcohol product. masterorganicchemistry.comleah4sci.com The ether solvents typically used, such as diethyl ether or tetrahydrofuran (B95107) (THF), are crucial for stabilizing the Grignard reagent. adichemistry.comsigmaaldrich.com

Table 3: Grignard Addition to this compound

| Grignard Reagent (R-MgX) | Intermediate | Final Product (after workup) |

| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide of N,N-diethyl-4-(1-hydroxyethyl)benzamide | N,N-diethyl-4-(1-hydroxyethyl)benzamide |

| Ethylmagnesium Bromide (C₂H₅MgBr) | Magnesium alkoxide of N,N-diethyl-4-(1-hydroxypropyl)benzamide | N,N-diethyl-4-(1-hydroxypropyl)benzamide |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Magnesium alkoxide of N,N-diethyl-4-(hydroxy(phenyl)methyl)benzamide | N,N-diethyl-4-(hydroxy(phenyl)methyl)benzamide |

Reactivity of the Amide Functionality

The N,N-diethylamide group is generally less reactive than the formyl group. However, under specific and more forceful conditions, it can undergo transformations.

Controlled Reduction of Secondary Amides in Related Contexts

While selective reduction of the formyl group is straightforward, the reduction of the amide group in this compound requires more potent reducing agents and careful control to achieve selectivity. The reduction of tertiary amides, such as N,N-diethylbenzamide, has been studied in various contexts. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce tertiary amides to their corresponding amines. stackexchange.com For instance, the reduction of N,N-diethylbenzamide with LiAlH₄ yields N,N-diethylbenzylamine.

In a related study, the reduction of N,N-diethylbenzamide using two equivalents of 9-borabicyclononane (B1260311) (9-BBN) at 25°C for one hour resulted in a 99% yield of N,N-diethylbenzylamine. scribd.com This demonstrates that borane (B79455) reagents can also be effective for this transformation. Achieving a controlled reduction of the amide in this compound to an amine without affecting the aldehyde would be extremely challenging and likely require a protection-deprotection strategy for the formyl group.

Condensation and Cyclization Reactions Utilizing the Formyl Moiety

The formyl group of this compound can participate in various condensation and cyclization reactions to build more complex molecular structures. These reactions leverage the electrophilicity of the aldehyde. For example, it can undergo condensation with active methylene (B1212753) compounds, amines, or hydrazines. researchgate.net

In a study on the synthesis of novel delta opioid receptor agonists, this compound was used as a key starting material. nih.gov It was reacted in a Wittig or Horner-Wadsworth-Emmons type reaction to form an exocyclic carbon-carbon double bond, leading to the synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide. nih.gov Such condensation reactions are fundamental in medicinal chemistry for accessing diverse scaffolds.

Similarly, studies on related benzamides have shown that they can undergo acid-catalyzed condensation with compounds like glyoxal (B1671930) to form complex heterocyclic structures. semanticscholar.org While not specific to this compound, these findings suggest its potential to participate in similar cyclocondensation pathways to generate novel polycyclic systems.

Formation of Iminium Salt Intermediates

The reaction of substituted amides with certain reagents can lead to the formation of highly reactive iminium salt intermediates. A classic example of this transformation is the Vilsmeier-Haack reaction, which typically employs a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent, a type of chloroiminium ion. wikipedia.org

In the case of this compound, the amide functionality can react with reagents like phosphorus oxychloride (POCl₃) to form an electrophilic iminium salt. This process involves the activation of the amide carbonyl oxygen by the Lewis acidic reagent, followed by the elimination of a leaving group to generate the cation. The resulting iminium salt is a potent electrophile and can participate in a variety of subsequent reactions. The general mechanism for the formation of a Vilsmeier reagent from a substituted amide is initiated by the attack of the amide oxygen on the phosphorus oxychloride. wikipedia.org This is followed by the elimination of a dichlorophosphate (B8581778) anion and chloride to form the chloroiminium ion.

While the primary focus of the Vilsmeier-Haack reaction is often the formylation of electron-rich aromatic rings, the in-situ generation of the iminium salt from the amide itself is a crucial mechanistic step. wikipedia.org For this compound, the presence of the electron-withdrawing formyl group on the aromatic ring would influence the reactivity of the amide, but the fundamental transformation to an iminium salt remains a key aspect of its chemistry.

The table below outlines a representative set of conditions for the generation of iminium salt intermediates from N,N-disubstituted benzamides, which are structurally analogous to this compound.

| Amide Substrate | Reagent | Solvent | Product Intermediate | Reference |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | POCl₃ | - | Vilsmeier Reagent (Chloroiminium salt) | wikipedia.org |

| N,N-Dimethylbenzamide | POCl₃ | - | N,N-Dimethyl-α-chlorobenzyliminium chloride | ijpcbs.com |

Applications in Heterocyclic Compound Synthesis (e.g., Triazole Derivatives)

The dual functionality of this compound makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds. The aldehyde group can undergo condensation reactions with nucleophiles, while the amide can be involved in cyclization processes. A significant application lies in the synthesis of 1,2,4-triazole (B32235) derivatives, which are known for their wide range of biological activities. wikipedia.orgimist.ma

Two classical methods for the synthesis of 1,2,4-triazoles are the Pellizzari reaction and the Einhorn-Brunner reaction. The Pellizzari reaction involves the condensation of an amide and a hydrazide at high temperatures to form a 1,2,4-triazole. wikipedia.orgdrugfuture.comdrugfuture.com The mechanism proceeds through the initial attack of the hydrazide on the amide carbonyl, followed by cyclization and dehydration. wikipedia.org The Einhorn-Brunner reaction, on the other hand, utilizes the condensation of an imide with a hydrazine (B178648) or semicarbazide, typically under acidic conditions, to yield an isomeric mixture of 1,2,4-triazoles. drugfuture.comwikipedia.orgwikipedia.org

In the context of this compound, the formyl group can react with hydrazine or a substituted hydrazine to form a hydrazone. This intermediate could then potentially undergo an intramolecular cyclization involving the amide group, or react with another reagent to form the triazole ring. For instance, reaction with a hydrazide could lead to a diacylhydrazine-type intermediate, which is a key precursor in the Pellizzari reaction. wikipedia.org

The following table presents a hypothetical reaction scheme for the synthesis of a triazole derivative starting from this compound, based on established synthetic methodologies for triazoles.

| Starting Material | Reagent | Reaction Type | Potential Product | Reference for Method |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Condensation/Cyclization | 4-(5-(N,N-diethylcarbamoyl)phenyl)-4H-1,2,4-triazole | libretexts.org |

| This compound | Benzoylhydrazine | Pellizzari-type Reaction | 3-Phenyl-5-(4-(N,N-diethylcarbamoyl)phenyl)-1H-1,2,4-triazole | wikipedia.orgdrugfuture.com |

Regioselectivity and Stereoselectivity in Derivative Formation

The formation of derivatives from this compound can exhibit both regioselectivity and stereoselectivity, depending on the nature of the reaction and the reagents involved.

Regioselectivity in the context of this molecule primarily relates to reactions occurring at either the formyl group or the aromatic ring. Nucleophilic additions will preferentially occur at the electrophilic carbon of the formyl group. In reactions involving electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring will direct the position of the incoming electrophile. The N,N-diethylamide group is an ortho-, para-director, while the formyl group is a meta-director. Their combined influence will determine the regiochemical outcome of such substitutions. In the Vilsmeier-Haack reaction, for instance, the formylation of electron-rich arenes is a key application, and the regioselectivity is governed by the electronic properties of the substrate. wikipedia.org

Stereoselectivity becomes a factor when the formation of a new stereocenter occurs. For example, the reduction of the formyl group to a primary alcohol using a chiral reducing agent could proceed with high enantioselectivity. Similarly, nucleophilic addition to the formyl group can lead to the formation of a chiral secondary alcohol. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or reagents. While specific studies on the stereoselective reactions of this compound are not detailed in the provided search results, general principles of asymmetric synthesis would apply. acs.org

The table below provides examples of how regioselectivity and stereoselectivity might be observed in reactions involving aromatic aldehydes and amides with similar structural features.

| Reaction Type | Substrate Feature | Observed Selectivity | Controlling Factors | Reference for Principle |

|---|---|---|---|---|

| Nucleophilic Addition to Aldehyde | Prochiral Carbonyl Carbon | Stereoselectivity (Enantioselectivity) | Use of chiral reducing agents or catalysts. | acs.org |

| Electrophilic Aromatic Substitution | Substituted Benzene Ring | Regioselectivity | Directing effects of existing substituents (amide and formyl groups). | wikipedia.org |

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of N,N-diethyl-4-formylbenzamide. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as complex multiplets in the downfield region of the spectrum due to their varied electronic environments. The proton of the formyl group (CHO) is also expected in this region, appearing as a singlet. In the upfield region, the ethyl groups exhibit characteristic patterns: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with their neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound This table is representative and actual chemical shifts may vary based on the solvent and experimental conditions.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Formyl-H | 9.9 - 10.1 | Singlet | 1H |

| Aromatic-H | 7.5 - 7.9 | Multiplet | 4H |

| Methylene-H (-CH₂) | 3.3 - 3.6 | Quartet | 4H |

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct peak in the spectrum. The carbonyl carbons of the amide and aldehyde functionalities are typically observed at the most downfield chemical shifts. The aromatic carbons show a series of peaks in the intermediate region, while the aliphatic carbons of the ethyl groups appear at the most upfield positions.

Table 2: ¹³C NMR Spectral Data for this compound This table is representative and actual chemical shifts may vary based on the solvent and experimental conditions.

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 193 |

| Amide Carbonyl (C=O) | 168 - 171 |

| Aromatic Carbons | 125 - 145 |

| Methylene Carbon (-CH₂) | 39 - 44 |

To definitively assign the proton and carbon signals and to map the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is invaluable for establishing the connection between the diethylamide group, the benzoyl ring, and the formyl substituent. For instance, HMBC can show correlations between the formyl proton and the aromatic carbons, as well as between the methylene protons and the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The presence of a strong absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. Another strong band, typically in the range of 1630-1660 cm⁻¹, corresponds to the C=O stretching of the tertiary amide group. Additionally, C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups are observed in the 2850-3100 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aldehyde C=O Stretch | 1700 - 1730 |

| Amide C=O Stretch | 1630 - 1660 |

| Aromatic C-H Stretch | 3000 - 3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns of this compound. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 205.25 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition C₁₂H₁₅NO₂. uni.lu The fragmentation pattern can further corroborate the structure; for example, common fragments may arise from the loss of the ethyl groups or the formyl group.

Table 4: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.11756 | 145.5 |

| [M+Na]⁺ | 228.09950 | 152.2 |

| [M-H]⁻ | 204.10300 | 150.5 |

| [M+NH₄]⁺ | 223.14410 | 165.0 |

| [M+K]⁺ | 244.07344 | 151.3 |

| [M+H-H₂O]⁺ | 188.10754 | 138.9 |

| [M+HCOO]⁻ | 250.10848 | 170.5 |

| [M+CH₃COO]⁻ | 264.12413 | 192.3 |

| [M+Na-2H]⁻ | 226.08495 | 149.8 |

| [M]⁺ | 205.10973 | 148.2 |

Other Chromatographic and Spectroscopic Methods for Characterization

In addition to the primary spectroscopic methods, chromatographic techniques are essential for assessing the purity of this compound. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the compound from any starting materials, by-products, or other impurities. When coupled with a detector like a mass spectrometer (LC-MS or GC-MS), these methods provide a powerful tool for both separation and identification, confirming the purity of the sample and identifying any minor components.

Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Precursor in the Synthesis of Pharmacologically Active Compounds

N,N-diethyl-4-formylbenzamide is a key starting material in the synthesis of several classes of compounds with significant therapeutic potential.

The most prominent application of this compound is in the synthesis of non-peptidic delta (δ) opioid receptor agonists. The prototypical example is SNC80 , a highly selective and potent δ-opioid agonist used extensively in pharmacological research. wikipedia.orgmedchemexpress.comtocris.com The synthesis of SNC80 critically involves the reaction of this compound with a chiral piperazine (B1678402) derivative, (2R,5S)-1-allyl-2,5-dimethylpiperazine, and a Grignard reagent. Current time information in বুর্দবান দিভিজিওন, IN.

The aldehyde group of this compound is the key reaction site. In a multi-step, one-pot synthesis, it first reacts with the piperazine and benzotriazole (B28993) to form an intermediate, which is then attacked by (3-methoxyphenyl)magnesium bromide. This sequence constructs the crucial benzhydryl stereocenter of SNC80. Current time information in বুর্দবান দিভিজিওন, IN. The N,N-diethylbenzamide portion of the precursor molecule remains intact in the final SNC80 structure, forming a critical part of the pharmacophore that contributes to its high affinity and selectivity for the δ-opioid receptor. caymanchem.comsigmaaldrich.com

The research on SNC80 has led to the development of analogues like WB3 . elifesciences.orgnih.gov WB3 is a novel SNC80 analog that possesses significantly lower binding activity at the delta opioid receptor but retains some of the metabolic effects observed with SNC80, making it a useful tool for distinguishing between opioid-dependent and independent effects. nih.govnih.gov The synthesis of such analogs often relies on the same core chemical strategy, starting from this compound or closely related benzaldehydes. sigmaaldrich.combldpharm.com

Recent groundbreaking research has identified that SNC80 and its analog WB3 can induce a reversible state of suspended animation, or biostasis, in cells, tissues, and whole organs. elifesciences.orgharvard.edu This discovery positions this compound, as the precursor to these molecules, at the foundation of a new therapeutic strategy for organ preservation.

Studies have shown that SNC80 can rapidly and reversibly slow metabolic processes, reducing oxygen consumption in various models, including explanted porcine hearts and human organs-on-chips. elifesciences.orgnih.govharvard.edu This hypometabolic state is highly valuable for extending the viability of donor organs outside the body, which is a critical challenge in transplantation medicine. harvard.edubiorxiv.org For example, SNC80 treatment sustained a greater than 50% reduction in a pig heart's oxygen consumption over a six-hour period. nih.govharvard.edu

Intriguingly, the biostatic effects of these compounds may be independent of their action on opioid receptors. The analog WB3, which has nearly 1000-fold less activity at the delta opioid receptor, was found to be equally effective in inducing this metabolic slowdown. nih.govnih.gov This suggests that the core structure, derived from this compound, is key to this novel pharmacological activity, opening new avenues for research in trauma care and organ transplantation. nih.gov

While direct synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors from this compound is not extensively documented, its structural motifs are highly relevant to this class of drugs. PARP inhibitors are a class of anticancer agents, and their synthesis often involves benzaldehyde (B42025) derivatives. For instance, syntheses of potent PARP inhibitors have been described using 4-carboxybenzaldehyde, which is then coupled with various piperazine derivatives. This process is chemically analogous to the initial steps in SNC80 synthesis, where the aldehyde group is the key reactive handle for coupling with a piperazine moiety. This suggests a potential application for this compound as a precursor in the synthesis of novel PARP inhibitors, where the N,N-diethylbenzamide group could be used to modulate the physicochemical properties of the resulting drug candidate.

Utilization in the Synthesis of Polymer Monomers and Materials Precursors

The functional groups of this compound make it a candidate for incorporation into advanced polymers. A closely related monomer, N-Ethylacrylamide-2-(4-formylbenzamide) , has been synthesized and used to create bifunctional acrylic polymers. jst.go.jp

In this application, the formylbenzamide structure is attached to a polymerizable acrylic moiety. The resulting monomer can then be copolymerized with other acrylic monomers, such as N,N-dimethyl acrylamide, using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). jst.go.jp The aldehyde group remains available on the resulting polymer chain as a reactive site for post-polymerization modification. This allows for the creation of "smart" or functional materials where biomolecules, drugs, or other chemical entities can be attached to the polymer backbone via the aldehyde, creating stimuli-responsive nanocarriers or functional surfaces. jst.go.jp

Role in Complex Molecular Architecture Construction

The synthesis of SNC80 is a prime example of how this compound serves as a foundational element for building complex molecular architectures. The compound provides a simple, commercially available starting point from which significant molecular complexity can be generated in a controlled manner.

Environmental and Biological Contexts of N,n Diethyl 4 Formylbenzamide

Metabolic Formation and Biotransformation Pathways

Identification as a Metabolite of N,N-Diethyl-m-toluamide (DEET)

N,N-diethyl-4-formylbenzamide is recognized as a minor metabolite of the widely used insect repellent N,N-diethyl-m-toluamide, commonly known as DEET. cdc.govwikipedia.org The primary metabolic routes for DEET in humans and other organisms involve oxidative processes. nih.gov The main pathways are the oxidation of the methyl group on the benzoyl ring and the removal of ethyl groups from the amide moiety (N-de-ethylation). nih.gov

The principal pathway of ring methyl oxidation begins with the conversion of DEET to N,N-diethyl-m-hydroxymethylbenzamide. nih.gov This alcohol intermediate is subsequently oxidized to form an aldehyde, and then further oxidized to the major carboxylic acid metabolite. While these transformations primarily occur at the meta-position (position 3) of the toluene (B28343) ring, the detection of this compound indicates that metabolic oxidation at the para-position (position 4) also occurs, albeit to a lesser extent. cdc.gov

Enzymatic Pathways and Cytochrome P450 Involvement in Metabolism

The biotransformation of DEET into its various metabolites, including this compound, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govnih.gov These enzymes are crucial for metabolizing a wide range of foreign compounds. nih.gov

Research using human liver microsomes has identified several specific CYP isoforms that participate in DEET metabolism. The formation of the initial ring-oxidized alcohol metabolite is catalyzed by enzymes including CYP1A2, CYP2B6, CYP2D6, and CYP2E1. nih.gov Subsequent oxidation of this alcohol to the aldehyde, this compound, is a continuation of this oxidative pathway. Studies have shown that DEET can induce the expression of several CYP enzymes, including CYP3A4, CYP2B6, CYP2A6, and CYP1A2, which suggests that exposure can influence the rate of its own metabolism and that of other compounds. nih.gov

| Enzyme Family | Specific Isoforms Involved in DEET Oxidation | Primary Metabolic Reaction |

| Cytochrome P450 | CYP1A2, CYP2B6, CYP2D6, CYP2E1, CYP3A4, CYP2C19, CYP2A6 | Ring methyl oxidation and N-de-ethylation |

Presence and Fate in Environmental Systems

Detection and Concentration Studies in Aquatic Environments

As a metabolic byproduct of the extensively used DEET, this compound and its parent compound are frequently detected in aquatic environments. researchgate.netusgs.gov The widespread presence of DEET in streams, rivers, and wastewater effluents is well-documented, making it a common environmental contaminant. nih.govresearchgate.net A nationwide U.S. study found DEET in 73% of sampled streams, particularly those downstream from urban areas. usgs.gov

While most studies focus on quantifying the parent compound, DEET, the detection of its transformation products, including this compound, confirms that these metabolic and environmental degradation processes are actively occurring. Concentrations of DEET itself can range from low nanograms per liter (ng/L) to over a microgram per liter (µg/L) in highly impacted waters. usgs.govnih.gov For example, DEET was found at concentrations between 18.55 and 334.71 ng/L in the Seyhan River. researchgate.net The presence of its metabolites serves as an indicator of the environmental burden and persistence of DEET-related compounds.

| Environment | Compound | Frequency of Detection | Concentration Range |

| U.S. Streams | DEET | 73% of sites | Median: 0.05 µg/L; Maximum: 1.1 µg/L usgs.gov |

| Effluent-Dominated Creek | DEET | Not specified | 100 to 450 ng/L nih.gov |

| Seyhan River, Turkey | DEET | 100% of stations | 18.55 to 334.71 ng/L researchgate.net |

Environmental Degradation Pathways and Transformation Products

The environmental fate of this compound is intrinsically linked to the degradation of DEET. In aquatic systems, DEET undergoes transformation through several processes, most notably photolysis (degradation by sunlight) and microbial degradation. nih.govnih.gov

Studies have shown that when exposed to light in river water, DEET can break down into numerous intermediate compounds. nih.gov The identified transformation pathways include dealkylation (removal of the ethyl groups), hydroxylation of the aromatic ring, and subsequent oxidation of these newly added hydroxyl groups. nih.gov The formation of this compound is consistent with these oxidative pathways. Laboratory experiments have identified dozens of transformation products, and many of these have also been confirmed in natural river water samples, indicating that a complex suite of DEET-related compounds, including its formylbenzamide metabolites, exists in the environment. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical processes is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable synthetic routes to N,N-diethyl-4-formylbenzamide, moving beyond traditional methods that may involve harsh reagents and generate significant waste.

One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as aldehyde dehydrogenases, for the oxidation of the corresponding alcohol precursor offers a green alternative to conventional chemical oxidants. uva.nl These enzymatic transformations typically occur in aqueous media under mild conditions, offering high selectivity and reducing the environmental impact. uva.nl Another sustainable approach involves the direct oxidation of benzylic alcohols using gaseous nitrogen dioxide, which can be a waste-free process as the gaseous byproducts can be converted to nitric acid. nih.gov

Furthermore, the development of heterogeneous catalytic systems could significantly enhance the sustainability of its synthesis. For instance, copper-based metal-organic frameworks have demonstrated high efficiency in the oxidative coupling of carboxylic acids and formamides for the synthesis of related N,N-disubstituted amides. mdpi.com Adapting such catalytic systems for the synthesis of this compound could lead to highly efficient and recyclable processes. The table below summarizes potential sustainable synthetic strategies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalytic Oxidation | High selectivity, mild reaction conditions, aqueous solvent, use of benign oxidants like O2. uva.nl | Screening and engineering of robust aldehyde dehydrogenases, optimization of reaction conditions for high yield. uva.nl |

| Gas-Phase Oxidation | Potential for waste-free process, quantitative conversion. nih.gov | Reactor design for efficient gas-liquid/gas-solid reactions, control of reaction stoichiometry. nih.gov |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation, high efficiency. mdpi.com | Development of robust and selective metal-organic frameworks or supported nanocatalysts. mdpi.comresearchgate.net |

| Photocatalysis | Use of light as a renewable energy source, potential for novel reaction pathways. eurekalert.orgsciencedaily.com | Design of suitable photocatalysts, understanding the reaction mechanism under irradiation. eurekalert.orgsciencedaily.com |

Exploration of New Reactivity Profiles and Catalytic Applications

The aldehyde and N,N-diethylamide functionalities of this compound offer a rich landscape for exploring new reactivity and catalytic applications.

The aldehyde group can serve as a linchpin for a variety of transformations beyond simple oxidation or reduction. For instance, its participation in multicomponent reactions could rapidly generate molecular complexity. Furthermore, the development of transient directing groups based on the aldehyde functionality could enable novel C-H functionalization reactions at positions on the aromatic ring that are otherwise difficult to access. nih.govsnnu.edu.cnsnnu.edu.cn

The N,N-diethylamide group is a well-established directing group in ortho-metalation chemistry. nih.gov Future research could explore its directing ability in a wider range of metal-catalyzed C-H activation reactions, potentially leading to the synthesis of novel substituted benzamides. rsc.orgacs.org The interplay between the electron-withdrawing nature of the formyl group and the directing capacity of the amide group could lead to unique reactivity and selectivity patterns.

Moreover, this compound itself or its derivatives could act as organocatalysts . The combination of a Lewis basic amide and a potentially reactive aldehyde could be exploited in various asymmetric transformations.

Design and Synthesis of Advanced this compound Derivatives for Emerging Applications

The core structure of this compound is an ideal starting point for the design and synthesis of advanced derivatives with tailored properties for emerging applications in materials science and medicine.

In materials science , the aldehyde functionality can be used as a reactive handle for the synthesis of novel polymers. For example, benzaldehyde (B42025) derivatives have been copolymerized to create functional polymers and used to construct polymer vesicles. acs.orgnih.govacs.org Derivatives of this compound could be incorporated into polymer backbones to create materials with tunable properties, such as stimuli-responsive or self-healing polymers. The immobilization of such derivatives onto polymer supports could also lead to new antimicrobial materials. nih.govresearchgate.net

In medicinal chemistry , the benzamide (B126) scaffold is a common feature in many biologically active compounds. nih.gov The N,N-diethylamide group can influence the pharmacokinetic properties of a molecule, while the aldehyde can be a site for further functionalization to interact with biological targets. For instance, derivatives of this compound could be explored as inhibitors of specific enzymes or as ligands for receptors. A study on a derivative, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, has already shown its potential as a potent and selective delta opioid receptor agonist. nih.gov

The following table outlines potential advanced derivatives and their applications:

| Derivative Class | Potential Application | Rationale |

| Polymerizable Derivatives | Stimuli-responsive materials, drug delivery systems, antimicrobial surfaces. | The aldehyde group allows for incorporation into polymer chains, and the overall structure can be tuned for specific properties. acs.orgnih.gov |

| Pharmacologically Active Analogues | Enzyme inhibitors, receptor modulators, antimicrobial agents. | The benzamide core is a privileged structure in drug discovery, and the aldehyde provides a point for diversification. nih.govnih.gov |

| Fluorescent Probes | Bioimaging, diagnostics. | The formyl group can be a key component of a fluorogenic probe that reacts with specific biological analytes. |

Interdisciplinary Research Integrating Chemical and Biological Sciences

The interface of chemistry and biology offers exciting opportunities for this compound. A particularly promising area is its application in bioorthogonal chemistry . nih.govresearchgate.netresearchgate.netnih.govru.nl The aldehyde group can participate in bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in their native environment. nih.gov This could enable the development of probes for imaging and tracking biological processes with high precision.

Specifically, this compound derivatives could be designed as fluorescent probes for bioimaging . The aldehyde functionality can react with specific cellular components or be part of a system that becomes fluorescent upon a biological event. This would be particularly relevant for studying processes involving aldehydes in living systems.

Furthermore, the development of drug delivery systems based on this compound derivatives is a viable research direction. For example, microparticles loaded with related compounds like DEET have been developed for controlled release. turkjps.org The aldehyde group could be used to conjugate targeting ligands or to create prodrugs that release an active compound under specific physiological conditions.

This interdisciplinary approach, combining synthetic chemistry with cell biology and pharmacology, will be crucial for unlocking the full potential of this compound and its derivatives in addressing complex biological questions and developing new therapeutic and diagnostic tools.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-diethyl-4-formylbenzamide, and how can low yields be addressed?

- Methodology : The compound is synthesized via a two-step process. First, 4-formylbenzoic acid reacts with diethylamine in anhydrous CH₂Cl₂ using triethylamine as a base, yielding this compound at 10% efficiency after silica gel chromatography (hexane/ethyl acetate = 5:1) . Low yields may stem from competing side reactions (e.g., over-alkylation). Optimization strategies include:

- Catalytic additives : Testing Lewis acids (e.g., ZnCl₂) to enhance amide bond formation.

- Solvent screening : Replacing CH₂Cl₂ with polar aprotic solvents (e.g., DMF) to improve reaction homogeneity.

- Temperature control : Prolonged stirring at 0°C to minimize thermal decomposition.

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical workflow :

- NMR spectroscopy : Compare ¹H/¹³C NMR peaks to theoretical predictions (e.g., aldehyde proton at ~10 ppm, diethylamide protons at 1.2–3.5 ppm).

- HPLC-MS : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and confirm molecular weight (MW = 205.3 g/mol).

- Elemental analysis : Verify C, H, N content against theoretical values (C₁₂H₁₅NO₂: C 70.22%, H 7.37%, N 6.82%).

Advanced Research Questions

Q. What catalytic strategies can improve the functionalization of this compound in C–H activation reactions?

- Case study : demonstrates its use in Pd-catalyzed coupling with 1-bromonaphthalene, yielding N,N-diethyl-4-(hydroxy(naphthalen-1-yl)methyl)benzamide (58% yield). Advanced approaches include:

- Palladium/ligand systems : Screen N-heterocyclic carbene (NHC) ligands to enhance regioselectivity in cross-coupling reactions.

- Photoredox catalysis : Explore visible-light-driven alkylation/arylation of the aldehyde group.

- DFT modeling : Predict reactive sites (e.g., aldehyde vs. amide) using Gaussian09 with B3LYP/6-31G* basis sets.

Q. How do steric and electronic effects of the diethylamide group influence the compound’s reactivity in medicinal chemistry applications?

- Structure-activity relationship (SAR) :

| Substituent | Effect on Reactivity | Example Application |

|---|---|---|

| Diethylamide | Enhances lipophilicity | Drug delivery systems |

| 4-Formyl | Electrophilic site | Covalent enzyme inhibitors |

- Experimental validation :

- Kinetic assays : Measure inhibition constants (Kᵢ) against serine hydrolases (e.g., acetylcholinesterase) to assess covalent binding efficiency.

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2).

Q. How should researchers resolve contradictions in kinetic data during enzyme inhibition studies with this compound?

- Troubleshooting framework :

- Control experiments : Compare inhibition rates with/without pre-incubation to distinguish reversible vs. irreversible binding.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to identify non-specific interactions.

- High-throughput screening : Test analogs (e.g., N,N-dimethyl variants) to isolate electronic vs. steric contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.